molecular formula C12H18ClNO3 B8474182 2-Amino-2-methylpropyl 4-methoxybenzoate hydrochloride

2-Amino-2-methylpropyl 4-methoxybenzoate hydrochloride

Cat. No. B8474182
M. Wt: 259.73 g/mol
InChI Key: AAHHEQWPQICJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09260439B2

Procedure details

A biphasic mixture of 2-amino-2-methylpropyl 4-methoxybenzoate hydrochloride (0.24 g, 0.92 mmol), DCM (9.2 mL) and saturated aqueous Na2CO3 (18.5 mL) was cooled to 0° C. Thiophosgene (0.35 mL, 4.62 mmol) was added and the mixture was stirred for 15 min. The organic layer was separated, dried with Na2SO4, filtered and concentrated to give the title compound (0.24 g, 99%) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ 8.17-7.92 (m, 2 H), 7.06-6.81 (m, 2 H), 4.27 (s, 2 H), 3.89 (s, 3 H), 1.50 (s, 6 H).
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step One
Name
Quantity
9.2 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:17]=[CH:16][C:7]([C:8]([O:10][CH2:11][C:12]([NH2:15])([CH3:14])[CH3:13])=[O:9])=[CH:6][CH:5]=1.C([O-])([O-])=O.[Na+].[Na+].[C:24](Cl)(Cl)=[S:25]>C(Cl)Cl>[CH3:2][O:3][C:4]1[CH:5]=[CH:6][C:7]([C:8]([O:10][CH2:11][C:12]([N:15]=[C:24]=[S:25])([CH3:14])[CH3:13])=[O:9])=[CH:16][CH:17]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0.24 g
Type
reactant
Smiles
Cl.COC1=CC=C(C(=O)OCC(C)(C)N)C=C1
Name
Quantity
18.5 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
9.2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.35 mL
Type
reactant
Smiles
C(=S)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=CC=C(C(=O)OCC(C)(C)N=C=S)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.